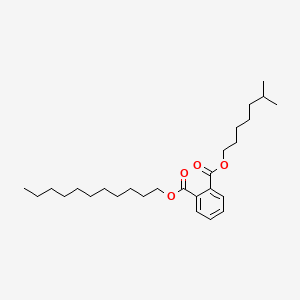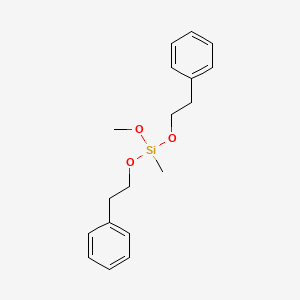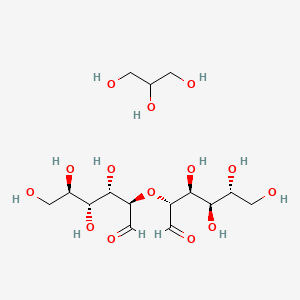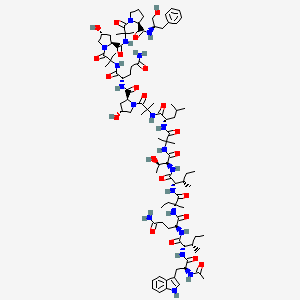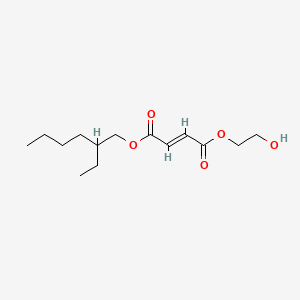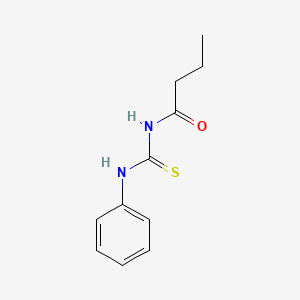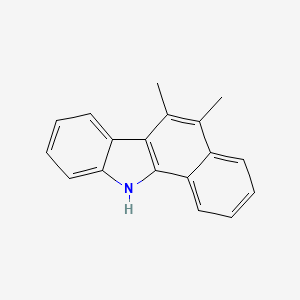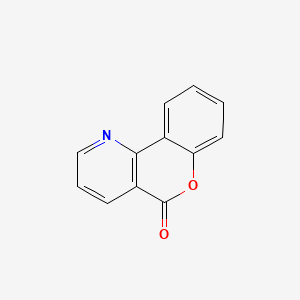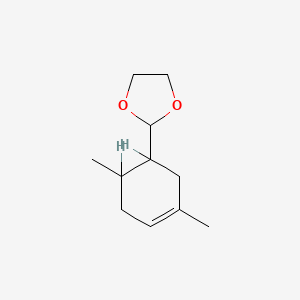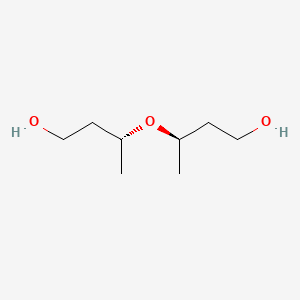
(R*,R*)-(1)-3,3'-Oxydibutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r*,r*)-(+/-)-3,3’-Oxydibutanol is a chiral compound with two stereocenters, making it an interesting subject for stereochemistry studies. This compound is often used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol typically involves the reaction of butanol derivatives under specific conditions. One common method is the reduction of 3,3’-oxydibutanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of (r*,r*)-(+/-)-3,3’-Oxydibutanol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon to facilitate the reduction of 3,3’-oxydibutanal in the presence of hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(r*,r*)-(+/-)-3,3’-Oxydibutanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols.
Wissenschaftliche Forschungsanwendungen
(r*,r*)-(+/-)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and stereospecific interactions.
Industry: (r*,r*)-(+/-)-3,3’-Oxydibutanol is used in the production of polymers and other materials where chirality is important.
Wirkmechanismus
The mechanism by which (r*,r*)-(+/-)-3,3’-Oxydibutanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing their activity through stereospecific binding. The pathways involved can vary, but they often include changes in enzyme kinetics or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (r,r)-3,3’-Oxydibutanol**: A stereoisomer with different spatial arrangement.
3,3’-Oxydibutanal: The aldehyde precursor used in the synthesis of (r*,r*)-(+/-)-3,3’-Oxydibutanol.
3,3’-Oxydibutyric acid: An oxidized form of the compound.
Uniqueness
What sets (r*,r*)-(+/-)-3,3’-Oxydibutanol apart from similar compounds is its specific stereochemistry, which can significantly influence its reactivity and interactions in various applications. Its chiral nature makes it particularly valuable in fields requiring high stereochemical purity.
Eigenschaften
CAS-Nummer |
94109-65-6 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(3R)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZIYSJVFROIOYRQ-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@H](CCO)O[C@H](C)CCO |
Kanonische SMILES |
CC(CCO)OC(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



